7-chloro-L-tryptophan

Description

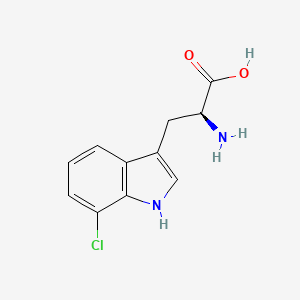

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQFGLHRDFQKNR-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC=C2CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)Cl)NC=C2C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70934646 | |

| Record name | 7-Chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73945-46-7, 153-97-9 | |

| Record name | 7-Chloro-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73945-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chlorotryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 7-chloro-L-tryptophan

This guide provides a comprehensive technical overview of this compound, a halogenated derivative of the essential amino acid L-tryptophan. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, biosynthetic and synthetic pathways, biological significance, and key experimental methodologies. Our focus is on providing not just data, but the causal insights behind the scientific principles and their applications in the laboratory.

Introduction: Beyond the Canonical Amino Acid

L-Tryptophan is a cornerstone of life, serving as an essential building block for proteins and the biochemical precursor to critical neurochemicals like serotonin and melatonin.[1][2][3] The introduction of a halogen atom, specifically chlorine at the 7-position of the indole ring, transforms this familiar molecule into this compound (7-Cl-L-Trp), a non-proteinogenic amino acid with distinct properties and functions.[4] It is found in nature as a key intermediate in the microbial biosynthesis of antifungal agents and has become a valuable tool for researchers exploring metabolic pathways and developing novel therapeutics.[5][6] This guide serves to consolidate the core technical knowledge surrounding 7-Cl-L-Trp, providing a foundational resource for its study and application.

Physicochemical Characteristics

The identity and purity of a chemical compound are paramount in research. This compound is an L-tryptophan derivative with a chloro substituent at the 7-position.[4][7] Its fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid | [4] |

| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [4][8][9] |

| Molecular Weight | 238.67 g/mol | [4][8][10] |

| CAS Number | 73945-46-7 | [8][9][11] |

| Appearance | White to Pale Yellow Solid | [8] |

| Melting Point | 290-291 °C | [8][9] |

| Boiling Point | 476.9 ± 45.0 °C (Predicted) | [8][9] |

| Density | 1.474 ± 0.06 g/cm³ (Predicted) | [8] |

| Solubility | Slightly soluble in aqueous acid and water (with heat); very slightly soluble in methanol. | [8] |

| Storage | Store at room temperature or under inert gas (Nitrogen or Argon) at 2–8 °C. The compound is hygroscopic. | [8][10] |

Synonyms: 7-Cl-L-Trp, (S)-2-Amino-3-(7-chloro-1H-indol-3-yl)propanoic acid, H-L-Trp(7-Cl)-OH.[4][8]

Biosynthesis and Chemical Synthesis Pathways

Natural Biosynthesis: A Microbial Strategy

This compound is a naturally occurring intermediate in the biosynthetic pathway of pyrrolnitrin, a potent antifungal metabolite produced by several bacteria, notably Pseudomonas fluorescens.[5][6] The key enzymatic step is the regioselective chlorination of L-tryptophan.

This reaction is catalyzed by Tryptophan 7-halogenase (PrnA) , a flavin-dependent enzyme.[5][12] The enzyme utilizes FADH₂, oxygen, and a chloride ion to generate a reactive chlorine species, likely hypochlorous acid (HOCl), which is then directed to the C7 position of the tryptophan indole ring.[12] This regioselectivity is structurally enforced by a tunnel within the enzyme that guides the reactants and positions the tryptophan substrate precisely for chlorination at the 7-position.[12] Following its synthesis, this compound is further processed by other enzymes in the prn gene cluster (PrnB, PrnC, PrnD) to yield the final pyrrolnitrin product.[5][6]

Chemical Synthesis Strategies

While microbial fermentation is a common source, chemical synthesis provides an alternative route to this compound and its analogs. Asymmetric synthesis often employs chiral auxiliaries, such as the Schöllkopf reagent, to establish the correct stereochemistry of the α-amino acid center.[13] The primary challenge in chemical synthesis is achieving regioselective chlorination of the indole ring, which can be complex. Various synthetic methodologies have been developed to produce halogenated tryptophan derivatives for research purposes.[13][14]

Biological Activity and Research Applications

Role as an Antifungal Precursor

The primary known biological role of this compound is as an obligate intermediate in the production of pyrrolnitrin.[5][6] Pyrrolnitrin exhibits broad-spectrum antifungal activity, making the biosynthetic pathway a significant area of study for the development of new agricultural and clinical antifungal agents.[5]

Tool for Studying Serotonin Synthesis

L-tryptophan is the essential precursor for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[3][15] The rate-limiting step in this pathway is the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), a reaction catalyzed by the enzyme Tryptophan Hydroxylase (TPH) .[16][17]

Because of its structural similarity to the native substrate, this compound serves as a valuable research compound. While para-chlorophenylalanine (PCPA) is the most widely recognized halogenated inhibitor of TPH[16][18][19], other halogenated analogs are actively investigated to understand substrate-enzyme interactions and to develop more selective inhibitors. There are two isoforms of TPH: TPH1, found primarily in the gut and pineal gland, and TPH2, which is expressed in neurons.[20] Developing isoform-selective inhibitors is a key goal in drug discovery to target peripheral versus central serotonin production.

Key Experimental Protocols

Protocol: Analysis by High-Performance Liquid Chromatography (HPLC)

Accurate quantification of tryptophan and its derivatives in biological samples is crucial. HPLC with fluorescence or mass spectrometry detection is the gold standard.[21][22][23][24]

Objective: To quantify this compound in a microbial culture supernatant.

Methodology:

-

Sample Preparation:

-

Centrifuge the microbial culture at 10,000 x g for 10 minutes to pellet the cells.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

For complex matrices, a solid-phase extraction (SPE) step may be required to clean up the sample and concentrate the analyte.

-

-

Derivatization (for Fluorescence Detection):

-

While the indole ring provides native fluorescence, pre-column derivatization with o-phthaldialdehyde (OPA) can enhance sensitivity for the primary amine group.[21]

-

In an autosampler vial, mix 50 µL of the filtered sample with 50 µL of OPA reagent.

-

Allow the reaction to proceed for 1-2 minutes at room temperature before injection.[21]

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 20 mM Sodium Acetate, pH 4.8.

-

Mobile Phase B: Methanol.

-

Gradient: Start with 5% B, ramp to 70% B over 25 minutes, hold for 5 minutes, then return to 5% B and equilibrate for 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

-

Detection:

-

Fluorescence Detector: Excitation at 280 nm, Emission at 350 nm (for native indole fluorescence). If using OPA, use Excitation at 340 nm and Emission at 450 nm.[21]

-

Mass Spectrometer (LC-MS): For highest specificity and sensitivity, use an electrospray ionization (ESI) source in positive ion mode. Monitor for the [M+H]⁺ ion of this compound (m/z 239.05).

-

-

Quantification:

-

Prepare a standard curve using certified this compound standards (e.g., 0.1, 1, 10, 50, 100 µg/mL).

-

Plot the peak area versus concentration and perform a linear regression.

-

Calculate the concentration in the unknown samples based on the standard curve.

-

Workflow: Microbial Production via Metabolic Engineering

Researchers can produce this compound by introducing the necessary genes into a suitable microbial host like E. coli or Corynebacterium glutamicum.[6][25]

Toxicology and Safety

While L-tryptophan is an essential amino acid, high doses can lead to adverse effects like nausea and drowsiness.[26] A historical outbreak of Eosinophilia-Myalgia Syndrome (EMS) was linked not to L-tryptophan itself, but to impurities in a specific batch from a single manufacturer.[19][27] Current manufacturing processes are highly controlled to ensure purity.

Specific toxicological data for this compound is limited. Therefore, it should be handled with standard laboratory precautions for research chemicals.

-

Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.

-

Storage: Store in a cool, dry place, tightly sealed to prevent moisture absorption, as the compound can be hygroscopic.[8]

-

Stability: The material is generally stable under normal storage conditions.[28]

Conclusion

This compound stands at the intersection of natural product chemistry, metabolic engineering, and neuropharmacology. As a key intermediate in the biosynthesis of the antifungal agent pyrrolnitrin, it offers a window into microbial halogenation mechanisms. For drug development professionals and neuroscientists, its structural relationship to L-tryptophan makes it and other analogs powerful tools for probing the serotonin synthesis pathway and designing novel enzyme inhibitors. A thorough understanding of its chemical properties, synthesis, and analytical methodologies, as detailed in this guide, is essential for leveraging its full potential in research and development.

References

-

Biosynthetic steps in the synthesis of pyrrolnitrin. 7-chlorotryptophan... - ResearchGate. Available at: [Link]

-

This compound | C11H11ClN2O2 | CID 3081936 - PubChem - NIH. Available at: [Link]

-

This compound Two Chongqing Chemdad Co. ,Ltd. Available at: [Link]

-

Production of this compound and its precursors by recombinant... - ResearchGate. Available at: [Link]

-

Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives - PMC - NIH. Available at: [Link]

-

The structure of tryptophan 7-halogenase (PrnA) suggests a mechanism for regioselective chlorination - PMC - NIH. Available at: [Link]

-

Synthesis of 6- and 7-Bis(2-chloroethyl)amino-DL-tryptophan 1a - ACS Publications. Available at: [Link]

-

Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties | Organic Letters - ACS Publications. Available at: [Link]

-

Biosynthetic pathway of 7-Halo-tryptophan, pyrrolnitrin and... - ResearchGate. Available at: [Link]

-

Tryptophan hydroxylase - Wikipedia. Available at: [Link]

-

This compound (CHEBI:47356) - EMBL-EBI. Available at: [Link]

-

Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography. Available at: [Link]

-

Thread - What is L-Tryptophan mechanism of action? - Consensus. Available at: [Link]

-

Serotonin–norepinephrine reuptake inhibitor - Wikipedia. Available at: [Link]

-

L-Tryptophan - American Chemical Society. Available at: [Link]

-

Tryptophan - Wikipedia. Available at: [Link]

-

The inhibition of tryptophan hydroxylase, not protein synthesis, reduces the brain trapping of alpha-methyl-L-tryptophan: an autoradiographic study - PubMed. Available at: [Link]

-

L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications. Available at: [Link]

-

Safety Data Sheet: L-Tryptophan - Carl ROTH. Available at: [Link]

-

Chemical Determination of Tryptophan | Analytical Chemistry - ACS Publications. Available at: [Link]

-

A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate - PubMed Central. Available at: [Link]

-

(PDF) Discovery and Characterization of Novel Tryptophan Hydroxylase Inhibitors That Selectively Inhibit Serotonin Synthesis in the Gastrointestinal Tract - ResearchGate. Available at: [Link]

-

Toxicology and safety study of L-tryptophan and its impurities for use in swine - PubMed. Available at: [Link]

-

Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles - PMC - NIH. Available at: [Link]

-

(PDF) Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters - ResearchGate. Available at: [Link]

-

621 ANALYSIS OF TRYPTOPHAN AND ITS METABOLITES BY REVERSE-PHASE HIGH-PRESSURE LIQUID CHROMATOGRAPHY - eScholarship.org. Available at: [Link]

-

Thirteen week toxicity study of dietary l-tryptophan in rats with a recovery period of 5 weeks. Available at: [Link]

-

Decreased L-tryptophan concentration in distinctive brain regions of mice treated repeatedly with phencyclidine - PubMed. Available at: [Link]

-

Tryptophan toxicity--time and dose response in rats - PubMed. Available at: [Link]

-

Risk assessment of "other substances" – L-tryptophan. Available at: [Link]

-

Effects of Acute Tryptophan Depletion on Brain Serotonin Function and Concentrations of Dopamine and Norepinephrine in C57BL/6J and BALB/cJ Mice | PLOS One - Research journals. Available at: [Link]

Sources

- 1. acs.org [acs.org]

- 2. Tryptophan - Wikipedia [en.wikipedia.org]

- 3. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C11H11ClN2O2 | CID 3081936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (CHEBI:47356) [ebi.ac.uk]

- 8. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. This compound CAS#: 73945-46-7 [m.chemicalbook.com]

- 10. goldbio.com [goldbio.com]

- 11. This compound | 73945-46-7 [chemicalbook.com]

- 12. The structure of tryptophan 7-halogenase (PrnA) suggests a mechanism for regioselective chlorination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 16. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]

- 17. Effects of Acute Tryptophan Depletion on Brain Serotonin Function and Concentrations of Dopamine and Norepinephrine in C57BL/6J and BALB/cJ Mice | PLOS One [journals.plos.org]

- 18. The inhibition of tryptophan hydroxylase, not protein synthesis, reduces the brain trapping of alpha-methyl-L-tryptophan: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Tryptophan toxicity--time and dose response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. escholarship.org [escholarship.org]

- 24. Decreased L-tryptophan concentration in distinctive brain regions of mice treated repeatedly with phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. vkm.no [vkm.no]

- 27. Toxicology and safety study of L-tryptophan and its impurities for use in swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. carlroth.com:443 [carlroth.com:443]

7-chloro-L-tryptophan chemical properties

An In-Depth Technical Guide to the Chemical Properties of 7-chloro-L-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Canonical Twenty

In the vast chemical space of biologically relevant molecules, the non-proteinogenic amino acids represent a frontier of untapped potential. Among these, halogenated derivatives of canonical amino acids have garnered significant attention for their unique properties and roles in nature. This guide focuses on this compound (7-Cl-L-Trp), an L-tryptophan derivative with a chloro substituent at the 7-position of the indole ring.[1][2] It is a naturally occurring intermediate in the biosynthesis of potent antifungal agents and serves as a valuable tool for researchers in biochemistry, drug discovery, and synthetic biology. This document provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and applications, designed to equip scientists with the foundational knowledge required for its effective utilization.

Core Physicochemical & Structural Identity

This compound is a white to pale yellow, hygroscopic solid.[3] The introduction of a chlorine atom to the indole ring significantly modulates the electronic and steric properties of the molecule compared to its parent, L-tryptophan, influencing its reactivity, biological interactions, and spectroscopic signature.

| Property | Value / Description |

| IUPAC Name | (2S)-2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid[1] |

| Synonyms | 7-Cl-L-Trp, H-Trp(7-Cl)-OH |

| CAS Number | 73945-46-7[1][3][4] |

| Molecular Formula | C₁₁H₁₁ClN₂O₂[1][2] |

| Molecular Weight | 238.67 g/mol [1][2] |

| Monoisotopic Mass | 238.0509053 Da[1][2] |

| Melting Point | 290-291 °C[3][5] |

| Predicted Boiling Point | 476.9 ± 45.0 °C[3][5] |

| Solubility | Slightly soluble in water (especially when heated) and aqueous acid; very slightly soluble in methanol.[3] |

| Predicted pKa | 2.21 ± 0.10[3] |

| Appearance | White to Pale Yellow Solid[3] |

| Storage Conditions | Store at 2–8 °C under an inert gas (Nitrogen or Argon) due to its hygroscopic nature.[3] |

Spectroscopic Characterization: The Molecular Fingerprint

Accurate identification of 7-Cl-L-Trp relies on a combination of spectroscopic techniques. The presence of the chloro-indole moiety provides a distinct fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific high-resolution spectra for 7-Cl-L-Trp are not universally published, the expected shifts can be inferred from the known spectrum of L-tryptophan and the predictable electronic effects of the chlorine substituent.

-

¹H NMR: The aromatic region will be most informative. Compared to L-tryptophan, where the proton at C7 (H7) resonates around 7.5-7.7 ppm, this signal will be absent in 7-Cl-L-Trp.[6] The protons at C4, C5, and C6 will exhibit shifts and coupling patterns characteristic of a 1,2,3-trisubstituted benzene ring, with the electron-withdrawing chlorine atom inducing downfield shifts on neighboring protons. The protons of the amino acid backbone (α-H and β-CH₂) will appear in their typical regions, though minor shifts may occur due to the altered electronic nature of the indole ring.

-

¹³C NMR: The carbon spectrum will show a signal for C7 directly bonded to the chlorine atom, with a chemical shift significantly influenced by the halogen. Other indole carbons will also be shifted relative to unsubstituted tryptophan.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

-

Molecular Ion: In ESI-MS, 7-Cl-L-Trp will typically be observed as the protonated molecular ion [M+H]⁺ at m/z 239.05.

-

Isotopic Pattern: A key diagnostic feature is the isotopic signature of chlorine. The presence of two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), results in a characteristic M+2 peak (at m/z 241.05) with an intensity approximately one-third that of the primary molecular ion peak. This pattern is an unambiguous indicator of a monochlorinated compound.

-

Fragmentation: Tryptophan and its derivatives are known to undergo characteristic fragmentation, often involving the loss of the side chain from the indole ring.[7] The primary fragment ion for tryptophan is typically observed at m/z 188, corresponding to the loss of the amino acid backbone.[8] A similar fragmentation pattern is expected for 7-Cl-L-Trp.

Biosynthesis and Chemical Preparation

7-Cl-L-Trp is accessible through both natural biosynthetic pathways and targeted laboratory synthesis.

The Natural Pathway: Enzymatic Halogenation

In nature, 7-Cl-L-Trp is a key intermediate in the biosynthesis of the potent antifungal antibiotic pyrrolnitrin by bacteria such as Pseudomonas fluorescens.[9][10] This transformation is a masterclass in enzymatic control and regioselectivity.

The key enzymatic step is the chlorination of L-tryptophan, catalyzed by the FAD-dependent enzyme tryptophan 7-halogenase (PrnA) .[9][11] The enzyme utilizes FADH₂, molecular oxygen, and a chloride ion.[11] The proposed mechanism involves the formation of a peroxyflavin intermediate, which reacts with Cl⁻ to generate hypochlorous acid (HOCl) within a 10 Å-long tunnel in the enzyme.[11][12] This highly reactive HOCl is then channeled directly to the bound tryptophan substrate, where it performs a regioselective electrophilic aromatic substitution at the C7 position, a reaction that does not occur with HOCl in free solution.[12] This elegant mechanism prevents the toxic chlorinating agent from diffusing into the cell while ensuring precise chemical modification.

Caption: Biosynthesis of pyrrolnitrin from L-tryptophan.

Laboratory-Scale Synthesis

For research purposes, 7-Cl-L-Trp can be produced via several methods:

-

Enzymatic Synthesis: A highly efficient and stereospecific method involves the use of tryptophan synthase. This enzyme catalyzes the reaction between 7-chloroindole and L-serine to produce optically pure (>99% e.e.) this compound.[13] This biomimetic approach is often preferred for its clean reaction profile and high enantiomeric purity.

-

Metabolic Engineering: Recombinant microorganisms, such as Corynebacterium glutamicum, have been engineered to produce 7-Cl-L-Trp.[14] By expressing genes for tryptophan 7-halogenase (like prnA or rebH) and a suitable flavin reductase, these microbial cell factories can convert L-tryptophan into its chlorinated derivative.[14]

-

Chemical Synthesis: While less common for the L-enantiomer due to challenges in achieving high stereoselectivity, classical organic synthesis routes exist, often starting from a protected 7-chloroindole derivative and employing methods like the Strecker synthesis or using chiral auxiliaries.[15][16]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Chlorotryptophan | C11H11ClN2O2 | CID 643956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | 73945-46-7 [chemicalbook.com]

- 5. This compound CAS#: 73945-46-7 [m.chemicalbook.com]

- 6. bmse000050 L-Tryptophan at BMRB [bmrb.io]

- 7. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. L-Tryptophan | C11H12N2O2 | CID 6305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tryptophan 7-halogenase (PrnA) structure suggests a mechanism for regioselective chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The structure of tryptophan 7-halogenase (PrnA) suggests a mechanism for regioselective chlorination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [논문]Enzymatic synthesis of chloro-L-tryptophans [scienceon.kisti.re.kr]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]

The Enzymatic Architecture of Halogenation: A Technical Guide to the Biosynthesis of 7-Chloro-L-Tryptophan

This in-depth technical guide provides a comprehensive overview of the natural biosynthesis of 7-chloro-L-tryptophan, a crucial precursor to many bioactive natural products. Tailored for researchers, scientists, and drug development professionals, this document elucidates the intricate enzymatic machinery, detailed experimental protocols, and biotechnological significance of this halogenated amino acid.

Introduction: The Significance of Halogenated Tryptophans

Organohalogen compounds are integral to modern medicine and agriculture, with many pharmaceuticals and agrochemicals featuring halogen substituents that enhance their biological activity.[1] this compound is a non-proteinogenic amino acid that serves as a key building block for a diverse array of secondary metabolites, including the potent antifungal agent pyrrolnitrin and the antitumor antibiotic rebeccamycin.[2][3] The selective incorporation of a chlorine atom onto the C7 position of the indole ring of L-tryptophan is a chemically challenging transformation that nature has elegantly solved through the evolution of specialized enzymes.[4][5] Understanding the biosynthesis of this compound not only provides fundamental insights into enzymatic halogenation but also opens avenues for the biocatalytic production of novel halogenated compounds with therapeutic potential.[5][6]

The Biosynthetic Pathway: A Flavin-Dependent Symphony

The biosynthesis of this compound is catalyzed by a class of enzymes known as flavin-dependent halogenases (FDHs).[1][4] These enzymes utilize molecular oxygen, a halide ion (in this case, chloride), and a reduced flavin cofactor (FADH₂) to achieve regioselective halogenation. The overall biosynthetic pathway is a two-step process involving a flavin reductase and a tryptophan 7-halogenase.

The Role of Flavin Reductase

The tryptophan 7-halogenase is dependent on a steady supply of FADH₂. This is provided by a separate flavin reductase, which catalyzes the reduction of flavin adenine dinucleotide (FAD) to FADH₂ using NADH or NADPH as a reducing equivalent.[7] In many producing organisms, the gene encoding the flavin reductase is located within the same biosynthetic gene cluster as the halogenase, suggesting a dedicated partnership.[3]

The Tryptophan 7-Halogenase Catalytic Cycle

The core of the biosynthetic pathway lies within the active site of the tryptophan 7-halogenase. The catalytic cycle can be dissected into the following key steps:

-

Formation of a Flavin Peroxide Intermediate: The cycle begins with the reaction of enzyme-bound FADH₂ with molecular oxygen to form a highly reactive C4a-hydroperoxyflavin intermediate.[1][8] This step is analogous to the mechanism of flavin-dependent monooxygenases.[6]

-

Generation of Hypochlorous Acid (HOCl): The flavin peroxide intermediate is then attacked by a chloride ion, leading to the formation of hypochlorous acid (HOCl) and a flavin hydroxide.[9][10]

-

HOCl Tunneling: The highly reactive HOCl is not released into the solvent but is channeled through a ~10 Å long tunnel from the FAD-binding site to the substrate-binding site.[1][11] This tunneling mechanism is crucial for preventing the reactive intermediate from diffusing away and causing non-specific reactions.

-

Regioselective Chlorination: Within the substrate-binding site, the L-tryptophan molecule is precisely oriented. A conserved lysine residue (Lys79 in RebH and PrnA) is thought to play a critical role in activating the HOCl and directing the electrophilic attack of the chlorine atom to the C7 position of the indole ring.[9][12] An alternative, though debated, mechanism suggests the formation of a lysine chloramine intermediate that acts as the chlorinating agent.[7] A nearby glutamate residue is also essential for catalysis, likely acting as a general base to deprotonate the sigma-complex intermediate.[9]

The following diagram illustrates the biosynthetic pathway leading to this compound.

Caption: Biosynthetic pathway of this compound.

Key Enzymes: Structure and Function

The tryptophan 7-halogenases, such as PrnA from Pseudomonas fluorescens and RebH from Lechevalieria aerocolonigenes, are the central players in this biosynthetic pathway.[13][14]

Structural Organization

X-ray crystallographic studies have revealed that these enzymes are typically homodimers, with each monomer consisting of two distinct domains: an FAD-binding domain and a substrate-binding domain.[8] The FAD-binding domain is structurally conserved among flavin-dependent monooxygenases and halogenases.[4] The substrate-binding domain is more variable and is responsible for the specific recognition and orientation of the L-tryptophan substrate, which ultimately dictates the regioselectivity of the halogenation reaction.[4][11]

Quantitative Data on Tryptophan 7-Halogenases

The following table summarizes key kinetic parameters for some well-characterized tryptophan 7-halogenases.

| Enzyme | Organism | Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) | Optimal Temp. (°C) | Optimal pH | Reference |

| PrnA | Pseudomonas fluorescens | L-Tryptophan | 15 ± 2 | 0.8 ± 0.1 | 889 | 30-35 | 7.5 | [15] |

| RebH | Lechevalieria aerocolonigenes | L-Tryptophan | 25 ± 5 | 1.2 ± 0.2 | 800 | 30-35 | 7.5 | [15] |

| Th-Hal | Streptomyces violaceusniger | L-Tryptophan | 50 ± 7 | 2.5 ± 0.3 | 833 | 45 | 7.0 | [15] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments involved in studying the biosynthesis of this compound.

Recombinant Expression and Purification of Tryptophan 7-Halogenase

This protocol describes the expression of a His-tagged tryptophan 7-halogenase in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Workflow Diagram:

Caption: Workflow for recombinant protein expression and purification.

Step-by-Step Protocol:

-

Transformation: Transform competent E. coli BL21(DE3) cells with a pET-based expression vector containing the gene for the His-tagged tryptophan 7-halogenase. Plate on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.[16][17]

-

Starter Culture: Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[16]

-

Induction: Cool the culture to 18-20°C and induce protein expression by adding IPTG to a final concentration of 0.2-0.5 mM. Continue to incubate overnight at 18-20°C with shaking.[18]

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[17]

-

Lysis: Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.[18]

-

Clarification: Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.[17]

-

IMAC Purification: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Washing: Wash the column with 10-20 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).

-

Elution: Elute the bound protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

-

Buffer Exchange: Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole.

-

Purity Analysis: Assess the purity of the protein by SDS-PAGE.

In Vitro Tryptophan 7-Halogenase Assay

This assay measures the activity of the purified tryptophan 7-halogenase by quantifying the formation of this compound.

Reaction Components:

| Component | Final Concentration |

| Tris-HCl (pH 7.5) | 50 mM |

| L-Tryptophan | 1 mM |

| NaCl | 100 mM |

| FAD | 10 µM |

| NADH | 2 mM |

| Flavin Reductase | 1 µM |

| Tryptophan 7-Halogenase | 1-5 µM |

Step-by-Step Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the buffer, L-tryptophan, NaCl, FAD, and flavin reductase.

-

Initiation: Start the reaction by adding NADH and the purified tryptophan 7-halogenase.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Quenching: Stop the reaction by adding an equal volume of ice-cold methanol or by heating.

-

Analysis: Centrifuge the quenched reaction to pellet any precipitated protein. Analyze the supernatant for the presence of this compound using HPLC or LC-MS.[14][19]

Detection and Quantification of this compound

High-performance liquid chromatography (HPLC) is a standard method for the detection and quantification of this compound.

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 1 mL/min.

-

Detection: UV absorbance at 280 nm or fluorescence detection (excitation at 280 nm, emission at 350 nm).[19]

-

Quantification: Generate a standard curve using authentic this compound to quantify the product in the enzymatic reaction.

Biotechnological Applications and Future Perspectives

The understanding of this compound biosynthesis has paved the way for its biotechnological production. Metabolic engineering of microbial hosts like E. coli and Corynebacterium glutamicum has enabled the in vivo synthesis of this valuable precursor.[20][21][22] Strategies for enhancing production include:

-

Overexpression of the halogenase and flavin reductase genes.

-

Engineering the host's central metabolism to increase the supply of L-tryptophan.

Furthermore, protein engineering efforts, such as site-directed mutagenesis and directed evolution, are being employed to alter the substrate specificity and improve the catalytic efficiency and stability of tryptophan halogenases.[6][13] These engineered biocatalysts hold great promise for the sustainable synthesis of novel halogenated compounds for drug discovery and development.

References

-

Recent Advances in Flavin-Dependent Halogenase Biocatalysis: Sourcing, Engineering, and Application. MDPI. [Link]

-

Structures, mechanisms and applications of flavin-dependent halogenases. PubMed. [Link]

-

Understanding and Improving the Activity of Flavin Dependent Halogenases via Random and Targeted Mutagenesis. NIH. [Link]

-

Halogenases and dehalogenases: mechanisms, engineering, and applications. Natural Product Reports (RSC Publishing). [Link]

-

Mechanism of Action of Flavin-Dependent Halogenases. ResearchGate. [Link]

-

Changing the regioselectivity of the tryptophan 7-halogenase PrnA by site-directed mutagenesis. PubMed. [Link]

-

A kinetic comparison of the thermophilic halogenase and other... ResearchGate. [Link]

-

Protocol - Protein expression and purification. University of Washington. [Link]

-

Mechanism of Action of Flavin-Dependent Halogenases. ACS Publications. [Link]

-

Mechanism of Action of Flavin-Dependent Halogenases. NIH. [Link]

-

Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. MDPI. [Link]

-

Identifying and Engineering Flavin Dependent Halogenases for Selective Biocatalysis. ChemRxiv. [Link]

-

Structure of apo flavin-dependent halogenase Xcc4156 hints at a reason for cofactor-soaking difficulties. IUCr Journals. [Link]

-

Crystallization and X-ray Diffraction of a Halogenating Enzyme, Tryptophan 7-halogenase, From Pseudomonas Fluorescens. PubMed. [Link]

-

Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. Semantic Scholar. [Link]

-

Structural Perspective on Enzymatic Halogenation. ACS Publications. [Link]

-

Site Directed Mutagenesis Protocol. Addgene. [Link]

-

Tryptophan 7-halogenase. Wikipedia. [Link]

-

Development of Halogenase Enzymes for Use in Synthesis. The University of Manchester. [Link]

-

A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag. PubMed. [Link]

-

Site-Selective C–H Halogenation Using Flavin-Dependent Halogenases Identified via Family-Wide Activity Profiling. ACS Publications. [Link]

-

Metabolic Engineering and Fermentation Process Strategies for L-Tryptophan Production by Escherichia coli. MDPI. [Link]

-

Central metabolic pathway modification to improve L-tryptophan production in Escherichia coli. NIH. [Link]

-

A comprehensive review and comparison of L-tryptophan biosynthesis in Saccharomyces cerevisiae and Escherichia coli. Frontiers. [Link]

-

A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate. PubMed Central. [Link]

-

Escherichia coli tryptophan operon directs the in vivo synthesis of a leader peptide. PubMed. [Link]

-

A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate. PubMed. [Link]

-

Improvement of L-Tryptophan Production in Escherichia coli Using Biosensor-Based, High-Throughput Screening and Metabolic Engineering. MDPI. [Link]

-

Quantification of tryptophan in plasma by high performance liquid chromatography. SciELO. [Link]

-

Production of L-Tryptophan by Microbial Processes. ResearchGate. [Link]

-

Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers. [Link]

-

Protein Expression and Purification Series. Bio-Rad. [Link]

-

Recombinant protein expression and purification overview (quick version). YouTube. [Link]

-

L-tryptophan production by biological fermentation. Qingdao Innova Bio-Meditech. [Link]

-

Determination of l-tryptophan and l-kynurenine in Human Serum by using LC-MS after Derivatization with (R)-DBD-PyNCS. NIH. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. research.cbc.osu.edu [research.cbc.osu.edu]

- 4. Structures, mechanisms and applications of flavin-dependent halogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Halogenases and dehalogenases: mechanisms, engineering, and applications - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. Understanding and Improving the Activity of Flavin Dependent Halogenases via Random and Targeted Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tryptophan 7-halogenase - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of Action of Flavin-Dependent Halogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Changing the regioselectivity of the tryptophan 7-halogenase PrnA by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Protocol - Protein expression and purification [depts.washington.edu]

- 17. neb.com [neb.com]

- 18. benchchem.com [benchchem.com]

- 19. scielo.br [scielo.br]

- 20. mdpi.com [mdpi.com]

- 21. Central metabolic pathway modification to improve L-tryptophan production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | A comprehensive review and comparison of L-tryptophan biosynthesis in Saccharomyces cerevisiae and Escherichia coli [frontiersin.org]

The Dawn of Regioselective Halogenation: A Technical Guide to the Discovery and Application of Tryptophan 7-Halogenase

Abstract

The discovery of tryptophan 7-halogenase heralded a paradigm shift in our understanding of enzymatic halogenation, revealing a class of flavin-dependent enzymes capable of remarkable regioselectivity. This guide provides an in-depth technical exploration of the discovery, characterization, and application of these pivotal biocatalysts. We will delve into the historical context that underscored the novelty of this finding, moving beyond the established paradigm of non-selective haloperoxidases. The core of this document is a detailed examination of the biochemical and structural features of tryptophan 7-halogenases, with a focus on the well-characterized exemplars, PrnA and RebH. Furthermore, we present a compilation of field-proven, step-by-step protocols for the heterologous expression, purification, and functional analysis of these enzymes. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling them to harness the synthetic potential of tryptophan 7-halogenase and its engineered variants for the development of novel halogenated compounds.

A New Era in Enzymatic Halogenation: The Genesis of Tryptophan 7-Halogenase

For decades, the enzymatic incorporation of halogens into organic molecules was thought to be the exclusive domain of haloperoxidases.[1][2][3] These heme- or vanadium-dependent enzymes, while capable of halogenation, exhibit a notable lack of substrate specificity and regioselectivity, generating a mixture of products.[1] This promiscuity limited their utility in the precise synthesis of complex, halogenated natural products, many of which possess significant therapeutic properties, such as the antibiotic vancomycin and the antitumor agent rebeccamycin.[4][5]

A pivotal moment in the field came in 1995 when Dairi and colleagues, while investigating the biosynthesis of 7-chlorotetracycline, identified a gene encoding a protein with no sequence similarity to known haloperoxidases.[1][6] This discovery laid the groundwork for the identification of a new class of halogenating enzymes. The first definitive characterization of a flavin-dependent halogenase, PrnA, from Pseudomonas fluorescens was reported in 2000.[6] This enzyme was shown to be involved in the biosynthesis of the antifungal compound pyrrolnitrin and catalyzed the regioselective chlorination of L-tryptophan at the 7-position of the indole ring.[6][7][8]

Subsequently, another key tryptophan 7-halogenase, RebH, was identified in the biosynthetic gene cluster of the antitumor agent rebeccamycin in Lechevalieria aerocolonigenes.[1][9][10] The discovery of these flavin-dependent halogenases, with their exquisite control over the position of halogenation, opened up new avenues for biocatalysis and the chemoenzymatic synthesis of novel pharmaceuticals.[11]

Unraveling the Mechanism and Structure: A Tale of Two Modules

The remarkable regioselectivity of tryptophan 7-halogenases stems from their unique structure and catalytic mechanism. These enzymes are FADH₂-dependent, requiring a flavin reductase to convert FAD to its reduced form, FADH₂.[1][12]

The Catalytic Cycle: A Journey from Flavin to Tryptophan

The catalytic mechanism of tryptophan 7-halogenase is a fascinating example of enzymatic control over a highly reactive intermediate. The cycle can be summarized as follows:

-

FADH₂ Oxidation: The cycle begins with the oxidation of FADH₂ by molecular oxygen to form a highly energetic flavin hydroperoxide intermediate (FAD-OOH).[1][11][12] This step is common to flavin-dependent monooxygenases.[11]

-

Hypohalous Acid Formation: The flavin hydroperoxide is then attacked by a halide ion (Cl⁻ or Br⁻), leading to the formation of hypohalous acid (HOX).[1][5][6][13]

-

Substrate Halogenation: The generated hypohalous acid is then proposed to be the halogenating species that reacts with the tryptophan substrate.[1][5][13]

There is some debate regarding the exact nature of the halogenating agent at the tryptophan binding site. One model suggests that a conserved lysine residue reacts with the hypohalous acid to form a lysine-chloramine intermediate, which then acts as the electrophile for the halogenation of tryptophan.[6][14] Another model proposes that the lysine residue activates the hypohalous acid through hydrogen bonding, increasing its electrophilicity.[5][7]

Figure 1: Catalytic cycle of tryptophan 7-halogenase.

A Two-Module Architecture with a Connecting Tunnel

X-ray crystallographic studies of PrnA and RebH have revealed a remarkable two-module structure.[4][5][13][15]

-

FAD-Binding Module: This module is structurally similar to flavin-dependent monooxygenases and is responsible for binding FAD and catalyzing the formation of the halogenating species.[4][5][13]

-

Substrate-Binding Module: This module specifically binds the tryptophan substrate.[4][5][13]

A key feature connecting these two modules is a tunnel, approximately 10 Å in length.[1][5][12][13] It is proposed that the reactive halogenating species, generated in the FAD-binding module, travels through this tunnel to the substrate-binding module, where it encounters the tryptophan substrate poised for regioselective halogenation.[1][5][13] This structural arrangement is crucial for protecting the cell from the highly reactive halogenating intermediate and for ensuring the precise delivery of this intermediate to the substrate.[5][13]

Figure 2: Modular structure of tryptophan 7-halogenase.

In the Lab: A Practical Guide to Working with Tryptophan 7-Halogenase

This section provides a set of detailed protocols for the heterologous expression, purification, and functional analysis of tryptophan 7-halogenases. These protocols are based on established methods for enzymes like RebH and PrnA.

Heterologous Expression and Purification of His-tagged Tryptophan 7-Halogenase

This protocol describes the expression of a His-tagged tryptophan 7-halogenase (e.g., RebH) in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Experimental Protocol: Expression and Purification

-

Transformation:

-

Expression:

-

Inoculate 50 mL of LB medium containing the selective antibiotic with a single colony from the plate and grow overnight at 37°C with shaking.[4]

-

Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[4]

-

Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.[6][17]

-

Continue to incubate the culture for 16-20 hours at a lower temperature, such as 18-25°C, to enhance protein solubility.[4][17]

-

-

Cell Lysis:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[4]

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).[3][18]

-

Lyse the cells by sonication on ice.[3]

-

Clarify the lysate by centrifugation at 16,000 x g for 30 minutes at 4°C to remove cell debris.[3]

-

-

IMAC Purification:

-

Equilibrate a Ni-NTA agarose column with lysis buffer.[11][18][19]

-

Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).[18][19]

-

Elute the His-tagged protein with elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).[18][19]

-

-

Buffer Exchange and Storage:

-

Exchange the buffer of the purified protein into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

-

Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

-

Store the purified enzyme at -80°C.

-

Enzymatic Activity Assay

The activity of tryptophan 7-halogenase is typically measured by monitoring the formation of the halogenated product, 7-halotryptophan, over time. This can be achieved using HPLC or LC-MS. A coupled enzyme system is required to regenerate the FADH₂ cofactor.

Experimental Protocol: Activity Assay

-

Reaction Mixture:

-

Prepare a reaction mixture in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.2).[16]

-

The reaction mixture should contain:

-

-

Reaction and Quenching:

-

Initiate the reaction by adding the halogenase enzyme.

-

Incubate the reaction at room temperature or 30°C with gentle shaking.[16]

-

At various time points, take aliquots of the reaction mixture and quench the reaction by adding an equal volume of ice-cold methanol or by heating at 95°C for 10 minutes.[16]

-

Centrifuge the quenched samples to precipitate the enzyme.[16]

-

-

Product Analysis by LC-MS:

-

Analyze the supernatant by reverse-phase HPLC or LC-MS to separate and quantify the substrate (L-tryptophan) and the product (7-halotryptophan).[7][21][22][23]

-

A typical LC gradient would involve a mobile phase of water and acetonitrile or methanol, both containing 0.1% formic acid.[7]

-

Monitor the elution profile at 280 nm for tryptophan and its halogenated derivative.

-

Quantify the product formation by integrating the peak area and comparing it to a standard curve of the authentic 7-halotryptophan.

-

Table 1: Summary of Key Reagents and Conditions for Tryptophan 7-Halogenase Studies

| Parameter | Typical Conditions/Reagents | Reference |

| Expression Host | E. coli BL21(DE3) | [16][17] |

| Expression Vector | pET series (e.g., pET22b, pET28a) | [16][17] |

| Inducer | Isopropyl β-D-1-thiogalactopyranoside (IPTG) | [6][17] |

| Purification Method | Ni-NTA Immobilized Metal Affinity Chromatography (IMAC) | [11][18][19] |

| Activity Assay Buffer | Phosphate buffer (pH ~7.2-7.5) | [2][16] |

| Substrate | L-tryptophan | [16][20] |

| Cofactors | FAD, NADH | [2][16] |

| Cofactor Regeneration | Flavin reductase, Glucose/Glucose Dehydrogenase | [16] |

| Halide Source | NaCl, NaBr | [16][20] |

| Product Detection | HPLC, LC-MS | [7][16][21] |

Site-Directed Mutagenesis for Enzyme Engineering

Site-directed mutagenesis is a powerful tool for probing the structure-function relationships of tryptophan 7-halogenases and for engineering enzymes with altered substrate specificity, regioselectivity, or stability.[13][14][24]

Experimental Protocol: Site-Directed Mutagenesis

-

Primer Design:

-

PCR Amplification:

-

Perform PCR using a high-fidelity DNA polymerase (e.g., Pfu) and the plasmid containing the wild-type halogenase gene as the template.[4]

-

-

Digestion of Parental DNA:

-

Digest the parental, methylated template DNA by adding the DpnI restriction enzyme directly to the PCR product and incubating at 37°C for 1-2 hours.[4]

-

-

Transformation and Verification:

Applications and Future Perspectives: The Synthetic Power of Tryptophan 7-Halogenase

The discovery of tryptophan 7-halogenase has had a profound impact on synthetic biology and drug development. These enzymes provide an environmentally friendly and highly selective method for the halogenation of aromatic compounds.[25]

Current Applications:

-

Biocatalysis: Tryptophan 7-halogenases are increasingly used as biocatalysts for the synthesis of halogenated tryptophans and other indole derivatives, which are valuable building blocks in medicinal chemistry.[9][25]

-

Chemoenzymatic Synthesis: The enzymatic halogenation can be coupled with chemical reactions, such as cross-coupling, to generate a diverse range of functionalized molecules.[5][26]

-

Metabolic Engineering: The genes encoding tryptophan 7-halogenases can be introduced into microbial hosts to produce novel halogenated natural products through combinatorial biosynthesis.[24]

Future Outlook:

The field of halogenase research continues to evolve rapidly. Directed evolution and rational protein engineering are being used to expand the substrate scope of tryptophan 7-halogenases, alter their regioselectivity, and improve their stability and catalytic efficiency.[1][10][12][13] The discovery of novel halogenases from diverse environmental sources through genome mining will further enrich the biocatalytic toolbox available to chemists and biologists.[1][24] As our understanding of these remarkable enzymes deepens, their application in the sustainable synthesis of valuable halogenated compounds is set to expand even further.

References

-

Wikipedia. Tryptophan 7-halogenase. [Link]

-

Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. MDPI. [Link]

-

Changing the regioselectivity of the tryptophan 7-halogenase PrnA by site-directed mutagenesis. PubMed. [Link]

-

Development of Halogenase Enzymes for Use in Synthesis. The University of Manchester. [Link]

-

Enzymatic halogenation of tryptophan on a gram scale. PubMed. [Link]

-

Combinatorial biosynthesis of antitumor indolocarbazole compounds. PNAS. [Link]

-

Enzymatic Late‐Stage Halogenation of Peptides. PMC. [Link]

-

Understanding and Improving the Activity of Flavin Dependent Halogenases via Random and Targeted Mutagenesis. NIH. [Link]

-

A High-Throughput Fluorescence Assay to Determine the Activity of Tryptophan Halogenases | Request PDF. ResearchGate. [Link]

-

Heterologous protein expression in E. coli. Protocols.io. [Link]

-

Cloning and Characterization of the Pseudomonas fluorescens ATP-Binding Cassette Exporter, HasDEF, for the Heme Acquisition Protein HasA. [Link]

-

Purification of His-Tagged Proteins. PubMed. [Link]

-

Heterologous protein expression in E. coli V.5. Protocols.io. [Link]

-

A flavin-dependent halogenase catalyzes the chlorination step in the biosynthesis of Dictyostelium differentiation-inducing factor 1. PMC. [Link]

-

Heterologous protein expression in E. coli V.3. Protocols.io. [Link]

-

2015 His tag Purification Protocol. Sandiego. [Link]

-

Protein Purification using His-tag. iGEM 2017. [Link]

-

Peptidic tryptophan halogenation by a promiscuous flavin-dependent enzyme. bioRxiv. [Link]

-

The structure of tryptophan 7-halogenase (PrnA) suggests a mechanism for regioselective chlorination. PMC. [Link]

-

The structure of tryptophan 7-halogenase (PrnA) suggests a mechanism for regioselective chlorination. PMC. [Link]

-

Expression and characterization of PrnC—a flavin-dependent halogenase from the pyrrolnitrin biosynthetic pathway of Pseudomona. Forschungszentrum Jülich. [Link]

-

Heterologous Expression of Membrane Proteins in E. coli. PubMed. [Link]

-

LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. [Link]

-

Cloning and Sequencing of the Gene of Tryptophan 7 Halogenase from Pseudomonas fluorescens Strain CHA0. Ovid. [Link]

-

Isolation and cloning of the Pseudomonas fluorescens chitinase gene – An ecofriendly approach for its use as a specific biopesticide. [Link]

-

Heterologous Gene Expression in E.coli. National Academic Digital Library of Ethiopia. [Link]

-

Identification and Cloning of a Gene Locus Encoding Peptide Synthetase of Pseudomonas fluorescens by Two Sets of PCR Primers. ResearchGate. [Link]

-

Tryptophan 7-halogenase. Wikipedia. [Link]

-

Straightforward Regeneration of Reduced Flavin Adenine Dinucleotide Required for Enzymatic Tryptophan Halogenation | ACS Catalysis. ACS Publications. [Link]

-

Flavin Adenine Dinucleotide-Dependent Halogenase XanH and Engineering of Multifunctional Fusion Halogenases | Applied and Environmental Microbiology. ASM Journals. [Link]

-

(PDF) Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy. ResearchGate. [Link]

-

Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers. [Link]

-

The enzymatic synthesis of L-tryptophan analogues. PubMed. [Link]

-

Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy. PubMed. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A flavin-dependent halogenase catalyzes the chlorination step in the biosynthesis of Dictyostelium differentiation-inducing factor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. benchchem.com [benchchem.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Heterologous protein expression in E. coli [protocols.io]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Understanding and Improving the Activity of Flavin Dependent Halogenases via Random and Targeted Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. juser.fz-juelich.de [juser.fz-juelich.de]

- 11. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tryptophan 7-halogenase - Wikipedia [en.wikipedia.org]

- 13. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 14. Changing the regioselectivity of the tryptophan 7-halogenase PrnA by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Heterologous Expression of Membrane Proteins in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Enzymatic Late‐Stage Halogenation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. static.igem.org [static.igem.org]

- 19. home.sandiego.edu [home.sandiego.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]

- 23. Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. znaturforsch.com [znaturforsch.com]

- 26. researchgate.net [researchgate.net]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Natural Occurrence of Halogenated Tryptophans For Researchers, Scientists, and Drug Development Professionals

Foreword: The Halogen's Touch - Nature's Strategy for Molecular Diversity and Bioactivity

In the vast and intricate world of natural products, the incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—represents a remarkable evolutionary strategy to enhance molecular diversity and biological potency. Halogenation can profoundly alter the physicochemical properties of a molecule, influencing its stability, lipophilicity, and ability to engage in specific biological interactions. This guide delves into the fascinating realm of halogenated tryptophans, a class of naturally occurring compounds that have captured the attention of the scientific community for their significant pharmacological potential. From the depths of marine ecosystems to the complex metabolic pathways of terrestrial microorganisms, nature has devised elegant enzymatic machinery to selectively introduce halogens onto the indole scaffold of tryptophan. Understanding the natural occurrence, biosynthesis, and biological activities of these molecules is paramount for researchers, scientists, and drug development professionals seeking to harness their therapeutic promise. This guide aims to provide a comprehensive and technically detailed overview of this exciting field, offering insights into the enzymatic mechanisms, biosynthetic pathways, and methodologies for the study and production of these unique natural products.

Part 1: The Ubiquity and Diversity of Halogenated Tryptophans in Nature

While organohalogens were once thought to be primarily of anthropogenic origin, it is now well-established that nature is a prolific producer of these compounds, with over 4,000 known natural organohalogens identified to date.[1] A significant portion of these are derived from marine organisms, which thrive in a halide-rich environment.[1] Among the halogenated natural products, those containing a tryptophan-derived indole nucleus are particularly noteworthy for their structural complexity and diverse biological activities.

The prevalence of different halogens in these natural products is not uniform. Brominated compounds are especially abundant in the marine environment, while chlorinated metabolites are more commonly synthesized by terrestrial organisms.[1] In contrast, naturally occurring iodinated and fluorinated compounds are considerably rarer.[1][2] This distribution is partly influenced by the relative abundance of halides in different environments and the enzymatic machinery available to the organisms.

Halogenated tryptophans are found as free amino acids, as precursors to more complex secondary metabolites, and as post-translationally modified residues within peptides.[3][4][5] Their discovery has spurred significant interest due to the often-dramatic impact of halogenation on the bioactivity of the parent molecule.

Part 2: The Master Craftsmen: Enzymatic Machinery of Tryptophan Halogenation

The regioselective installation of a halogen atom onto the electron-rich indole ring of tryptophan is a chemically challenging transformation. Nature has evolved a sophisticated class of enzymes, primarily the flavin-dependent halogenases (FDHs) , to carry out this reaction with remarkable precision.[6] These enzymes stand in contrast to the less specific haloperoxidases, which were once thought to be responsible for all biological halogenations.[6][7]

Flavin-Dependent Tryptophan Halogenases: A Mechanistic Overview

FDHs are a fascinating family of enzymes that utilize a reduced flavin adenine dinucleotide (FADH2) cofactor, molecular oxygen (O2), and a halide salt (Cl⁻ or Br⁻) to effect electrophilic aromatic substitution on their substrates.[8][9] The catalytic cycle is a finely tuned process that generates a highly reactive halogenating species within the confines of the enzyme's active site.

The generally accepted mechanism involves the following key steps:

-

FAD Reduction: The flavin adenine dinucleotide (FAD) cofactor is first reduced to FADH2 by a separate flavin reductase, which consumes NAD(P)H.[10]

-

Formation of a Peroxyflavin Intermediate: FADH2 reacts with molecular oxygen to form a flavin hydroperoxide intermediate.[9]

-

Generation of Hypohalous Acid: The flavin hydroperoxide is then attacked by a halide ion (Cl⁻ or Br⁻), leading to the formation of hypohalous acid (HOX) and flavin hydroxide.[9][11]

-

Electrophilic Aromatic Substitution: The generated hypohalous acid is then proposed to be activated, possibly through interaction with a conserved lysine residue, to generate a more potent electrophilic halogenating species that attacks the indole ring of the bound tryptophan substrate.[7][12]

This intricate mechanism ensures that the highly reactive halogenating agent is generated in situ and channeled directly to the substrate, preventing its diffusion and non-specific reactions.

Figure 1: Simplified workflow of flavin-dependent tryptophan halogenation.

Regioselectivity: The Key to Biosynthetic Diversity

A hallmark of tryptophan halogenases is their exquisite regioselectivity, which is dictated by the architecture of the enzyme's active site and the precise positioning of the tryptophan substrate relative to the halogenating species.[6][13] Several distinct tryptophan halogenases have been characterized, each exhibiting a preference for a specific position on the indole ring:

-

Tryptophan 7-halogenases (e.g., RebH, PrnA): These enzymes, involved in the biosynthesis of rebeccamycin and pyrrolnitrin respectively, specifically chlorinate or brominate the C7 position of tryptophan.[6][9]

-

Tryptophan 6-halogenases (e.g., Thal): This class of enzymes directs halogenation to the C6 position.[14]

-

Tryptophan 5-halogenases: These enzymes catalyze halogenation at the C5 position of the indole ring.

The structural basis for this regioselectivity has been elucidated through X-ray crystallography, revealing a "sandwiching" of the tryptophan substrate by aromatic amino acid residues within the active site, which orients a specific carbon atom for electrophilic attack.[6][7]

Part 3: Biosynthesis of Halogenated Tryptophan-Derived Natural Products

Halogenated tryptophans often serve as early-stage intermediates in the biosynthesis of complex and pharmacologically important natural products. The halogenation event is a critical step that sets the stage for subsequent enzymatic transformations.

Case Study: The Rebeccamycin Biosynthetic Pathway

Rebeccamycin is a potent antitumor agent produced by the bacterium Lechevalieria aerocolonigenes.[6] Its biosynthesis is initiated by the tryptophan 7-halogenase, RebH, which chlorinates L-tryptophan to form 7-chloro-L-tryptophan.[5] This halogenated intermediate is then oxidatively deaminated by RebO, an L-amino acid oxidase, to yield 7-chloroindolyl-3-pyruvic acid, a key precursor that enters the core scaffold assembly line.[15]

Figure 2: Initial steps in the rebeccamycin biosynthetic pathway.

Post-Translational Halogenation of Tryptophan Residues

In addition to serving as precursors for small molecules, halogenated tryptophans are also found within peptides as a result of post-translational modification. A notable example is bromocontryphan, an octapeptide isolated from the venom of the marine cone snail Conus radiatus.[4] This peptide contains a 6-bromo-L-tryptophan residue, which is encoded by the standard UGG codon for tryptophan, providing direct evidence for post-translational bromination.[4] This modification, along with others in the peptide, contributes to its potent biological activity.[4]

Part 4: Isolation and Characterization of Halogenated Tryptophans

The identification and structural elucidation of halogenated tryptophans from complex natural product extracts require a combination of chromatographic and spectroscopic techniques.

Extraction and Purification

The initial step involves the extraction of metabolites from the source organism (e.g., marine sponge, bacterial culture) using appropriate solvents. Subsequent purification is typically achieved through various chromatographic methods, including:

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for separating compounds based on their polarity.

-

Solid-Phase Extraction (SPE): Used for sample cleanup and fractionation.

-

Size-Exclusion Chromatography: For separating molecules based on their size.

Structural Elucidation

Once a pure compound is isolated, its structure is determined using a suite of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass and elemental composition of the molecule. The isotopic pattern observed in the mass spectrum is particularly informative for identifying the presence and number of chlorine and bromine atoms, due to their characteristic natural isotopic abundances (³⁵Cl:³⁷Cl ≈ 3:1; ⁷⁹Br:⁸¹Br ≈ 1:1).[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide information about the carbon-hydrogen framework of the molecule. The chemical shifts of the aromatic protons and carbons of the indole ring can be indicative of the position of halogenation. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the complete connectivity of the molecule.

Table 1: Selected Naturally Occurring Halogenated Tryptophan Derivatives

| Compound Name | Halogen(s) & Position(s) | Source Organism | Noteworthy Biological Activity |

| This compound | 7-Cl | Lechevalieria aerocolonigenes | Precursor to the antitumor agent rebeccamycin[5][6] |

| 7-Bromo-L-tryptophan | 7-Br | Biosynthetic precursor in various marine organisms | Precursor to the 20S proteasome inhibitor TMC-95A[5] |

| 6-Bromo-L-tryptophan | 6-Br | Found in marine peptides like bromocontryphan | Contributes to the neurotoxic activity of bromocontryphan[4] |

| 5-Chloro-tryptophan | 5-Cl | Found in the lantibiotic NAI-107 | Critical for the potent antimicrobial activity of NAI-107[17] |

| Plakohypaphorines A-C | Iodo- | Plakortis simplex (Caribbean sponge) | The first iodinated indoles discovered from a natural source[1] |

| Meridianins A-G | Bromo- (various positions) | Aplidium meridianum (Ascidian) | Kinase inhibitors[1] |

Part 5: Biological Activities and Pharmacological Potential

The introduction of a halogen atom onto the tryptophan scaffold can significantly enhance its biological activity and modulate its pharmacological properties.[3][18]

Antimicrobial Activity

Anticancer Activity

As exemplified by rebeccamycin, halogenated indole alkaloids are a promising source of anticancer drug leads.[6] The halogen substituents can enhance the molecule's ability to intercalate with DNA or inhibit key enzymes involved in cell proliferation, such as topoisomerases and protein kinases.

Other Biological Activities

Halogenated tryptophans and their derivatives have been reported to possess a wide range of other biological activities, including:

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that is a target for some halogenated indoles, suggesting a role in modulating cellular signaling pathways.[20]

Part 6: Biotechnological Production of Halogenated Tryptophans

The promising biological activities of halogenated tryptophans have driven the development of biotechnological methods for their sustainable and efficient production, offering an environmentally friendly alternative to traditional chemical synthesis.[18]

Metabolic Engineering and Synthetic Biology

By harnessing the power of metabolic engineering, researchers have successfully engineered microorganisms like Escherichia coli to produce halogenated tryptophans de novo from simple carbon sources like glucose.[18] These approaches typically involve:

-

Overexpression of the tryptophan biosynthetic pathway: To increase the intracellular pool of the precursor.

-

Heterologous expression of a tryptophan halogenase: To catalyze the desired halogenation reaction.

-

Expression of a flavin reductase: To ensure a sufficient supply of the FADH2 cofactor.

-

Knockout of competing pathways: To divert metabolic flux towards the target compound.

Modular co-culture systems have also been developed, where different strains of E. coli are responsible for producing tryptophan and its subsequent halogenation, which can improve overall yields by reducing the metabolic burden on a single strain.[18]

In Vitro Enzymatic Synthesis

For smaller-scale production and for creating derivatives, in vitro enzymatic synthesis is a valuable tool. This involves using purified tryptophan halogenases and flavin reductases in a reaction vessel with the necessary substrates (tryptophan, halide salt, NAD(P)H, and O2).[8] Enzyme immobilization techniques have been developed to improve the stability and reusability of the halogenases, making the process more scalable and cost-effective.[8]

Figure 3: Comparison of in vivo and in vitro biotechnological production methods.

Part 7: Future Perspectives and Research Directions

The field of halogenated tryptophans is ripe with opportunities for further exploration and innovation.

-

Genome Mining: The increasing availability of genomic and metagenomic data from diverse environments, particularly marine ecosystems, provides a vast resource for the discovery of novel tryptophan halogenases and biosynthetic gene clusters for new halogenated natural products.

-

Enzyme Engineering: Protein engineering techniques, such as site-directed mutagenesis and directed evolution, can be employed to alter the substrate specificity and regioselectivity of existing tryptophan halogenases, enabling the creation of novel halogenated compounds with tailored properties.

-

Applications in Chemical Biology: The ability to biosynthetically incorporate halogenated tryptophans into proteins using genetic code expansion opens up new avenues for studying protein structure and function.[10][21] The halogen atom can serve as a useful probe for NMR studies or as a chemical handle for further modifications.[22]

Part 8: Experimental Protocols

Protocol for In Vitro Enzymatic Halogenation of L-Tryptophan

This protocol provides a general framework for the enzymatic halogenation of L-tryptophan using a purified tryptophan halogenase and a flavin reductase.

Materials:

-

Purified tryptophan halogenase (e.g., RebH)

-

Purified flavin reductase (e.g., RebF)

-

L-Tryptophan

-

Sodium chloride (NaCl) or sodium bromide (NaBr)

-

NADH or NADPH

-